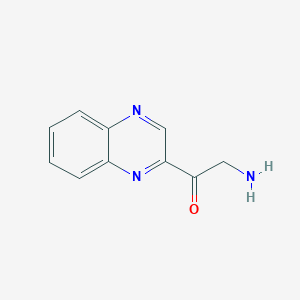
2-Amino-1-(2-quinoxalinyl)ethanon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-(quinoxalin-2-yl)ethan-1-one is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is known for its diverse biological activities and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(quinoxalin-2-yl)ethan-1-one typically involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction leads to the formation of the quinoxaline ring, which is then further functionalized to obtain the desired compound. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of 2-amino-1-(quinoxalin-2-yl)ethan-1-one can be achieved through scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-1-(quinoxalin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating or the use of catalysts to proceed efficiently .
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit diverse biological and chemical properties .
Applications De Recherche Scientifique
2-amino-1-(quinoxalin-2-yl)ethan-1-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 2-amino-1-(quinoxalin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound of 2-amino-1-(quinoxalin-2-yl)ethan-1-one, known for its diverse biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar applications in pharmaceuticals and materials science.
Cinnoline: A structural isomer of quinoxaline with distinct chemical properties and applications.
Uniqueness
2-amino-1-(quinoxalin-2-yl)ethan-1-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound with broad applications in scientific research and industry .
Propriétés
Formule moléculaire |
C10H9N3O |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
2-amino-1-quinoxalin-2-ylethanone |
InChI |
InChI=1S/C10H9N3O/c11-5-10(14)9-6-12-7-3-1-2-4-8(7)13-9/h1-4,6H,5,11H2 |
Clé InChI |
SXSBKGPGKGEGSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





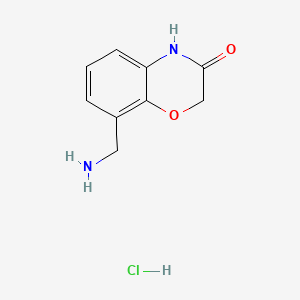

![Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13583746.png)
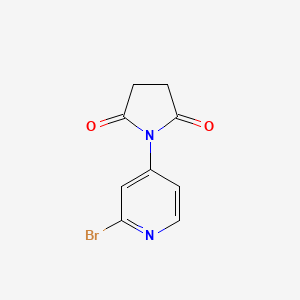
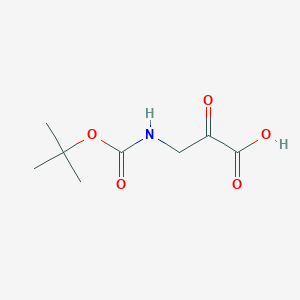
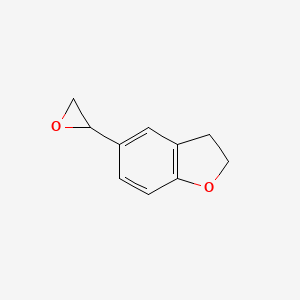

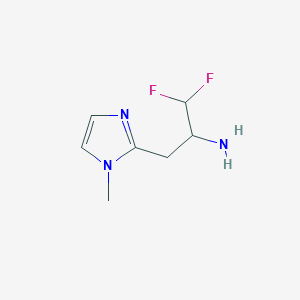
![2-[6-(Cyclopropylmethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13583769.png)

![Ethyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B13583774.png)
